Butyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enenitrile
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Overview
Description
Butyl prop-2-enoate: , ethyl prop-2-enoate , and prop-2-enenitrile are organic compounds with significant industrial and scientific applications. Butyl prop-2-enoate and ethyl prop-2-enoate are esters of acrylic acid, while prop-2-enenitrile is a nitrile derivative. These compounds are known for their reactivity and versatility in various chemical processes.
Preparation Methods
Butyl prop-2-enoate
Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with n-butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Ethyl prop-2-enoate
Ethyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with ethanol. The crude ester obtained from the reaction undergoes derecombination, extraction, and rectification to yield the finished product .
Chemical Reactions Analysis
Butyl prop-2-enoate
Butyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(butyl acrylate), which is used in paints, adhesives, and coatings.
Copolymerization: It readily copolymerizes with ethylene, styrene, and vinyl acetate to form various copolymers.
Ethyl prop-2-enoate
Ethyl prop-2-enoate also undergoes several reactions:
Scientific Research Applications
Butyl prop-2-enoate
Butyl prop-2-enoate is widely used in the production of polymers, which are utilized in paints, sealants, coatings, adhesives, textiles, and plastics . It is also used in the manufacture of inks, resins, caulks, adhesives, sealants, fibers, leather, and packaging materials .
Ethyl prop-2-enoate
Ethyl prop-2-enoate is primarily used in the production of polymers for paints, textiles, and non-woven fibers . It is also a reagent in the synthesis of various pharmaceutical intermediates .
Mechanism of Action
Butyl prop-2-enoate
In rodent models, butyl prop-2-enoate is metabolized by carboxylesterase or reactions with glutathione. This detoxification process produces acrylic acid, butanol, and mercapturic acid waste, which are excreted .
Ethyl prop-2-enoate
Ethyl prop-2-enoate acts as a reactant for homologous alkyl acrylates through transesterification with higher alcohols. This reaction is catalyzed by acidic or basic conditions .
Comparison with Similar Compounds
Butyl prop-2-enoate
Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its higher molecular weight and longer alkyl chain, which imparts different physical properties such as lower volatility and higher boiling point .
Ethyl prop-2-enoate
Ethyl prop-2-enoate is similar to butyl prop-2-enoate and methyl prop-2-enoate. Its uniqueness lies in its balance of reactivity and physical properties, making it suitable for a wide range of applications in polymer production .
Conclusion
Butyl prop-2-enoate, ethyl prop-2-enoate, and prop-2-enenitrile are versatile compounds with significant industrial and scientific applications. Their unique chemical properties and reactivity make them valuable in various fields, including polymer production, pharmaceuticals, and coatings.
Properties
CAS No. |
29437-34-1 |
---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C7H12O2.C5H8O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2 |
InChI Key |
BKRQZYNCQDTKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N |
physical_description |
Liquid |
Related CAS |
29437-34-1 |
Origin of Product |
United States |
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